(2-Isopropoxy-5-methoxy-phenyl)-methanol is an organic compound with the molecular formula and a CAS number of 1094903-71-5. This compound features an isopropoxy group and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is primarily used as an intermediate in organic synthesis and has potential applications in biological and medicinal research, particularly in drug development and the study of biomolecular interactions .
The compound can be synthesized through various chemical processes, with one common method involving the reduction of 2-isopropoxy-5-methoxybenzaldehyde using a reducing agent such as sodium borohydride in an alcohol solvent like methanol. The synthesis can be conducted under controlled conditions to ensure high yields and purity.
(2-Isopropoxy-5-methoxy-phenyl)-methanol belongs to the class of organic compounds known as phenolic compounds, specifically categorized under methanol derivatives due to its structural characteristics. It is also classified as an aromatic alcohol owing to the presence of the phenolic hydroxyl group.
The synthesis of (2-Isopropoxy-5-methoxy-phenyl)-methanol typically follows these steps:
The reduction reaction converts the aldehyde functional group into a primary alcohol, yielding (2-Isopropoxy-5-methoxy-phenyl)-methanol. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The molecular structure of (2-Isopropoxy-5-methoxy-phenyl)-methanol includes:
The structural formula can be represented as follows:
The molecular weight of (2-Isopropoxy-5-methoxy-phenyl)-methanol is approximately 196.25 g/mol . Its SMILES representation is COC1=CC=C(OC(C)C)C(CO)=C1
, which provides insight into its structural layout.
(2-Isopropoxy-5-methoxy-phenyl)-methanol can undergo several types of chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (2-Isopropoxy-5-methoxy-phenyl)-methanol primarily involves its interactions at the molecular level, particularly through hydrogen bonding and hydrophobic interactions with biomolecules. This compound has been studied for its potential biological activities, which may include enzyme inhibition or modulation of receptor activity, although specific pathways require further investigation.
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its functional groups, making it suitable for various synthetic applications .
(2-Isopropoxy-5-methoxy-phenyl)-methanol has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4